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DIBENZ(a,h)ANTHRACENE-5,6-DIONE

Cat. No.: B15075761
CAS No.: 3732-92-1
M. Wt: 308.3 g/mol
InChI Key: DFGKFNJIAICPFS-UHFFFAOYSA-N
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Description

Dibenz(a,h)anthracene-5,6-dione is a high-purity chemical standard essential for advanced research on Polycyclic Aromatic Hydrocarbons (PAHs). This compound is particularly significant for investigating the metabolic pathways of the environmental pollutant and probable human carcinogen, dibenz(a,h)anthracene . Studies indicate that the parent hydrocarbon is metabolized by cytochrome P450 enzymes into dihydrodiol intermediates, with subsequent epoxidation of the 3,4-dihydrodiol forming a putative ultimate carcinogenic metabolite . The 5,6-dione derivative serves as a critical reference material for researchers elucidating the complex metabolic activation of PAHs, their genotoxic mechanisms, and the DNA adduct formation that leads to mutagenesis . It is invaluable in environmental toxicology studies, food safety analysis targeting carcinogen formation in high-temperature cooking, and mechanistic studies in chemical carcinogenesis . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H12O2 B15075761 DIBENZ(a,h)ANTHRACENE-5,6-DIONE CAS No. 3732-92-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3732-92-1

Molecular Formula

C22H12O2

Molecular Weight

308.3 g/mol

IUPAC Name

naphtho[1,2-b]phenanthrene-5,6-dione

InChI

InChI=1S/C22H12O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12H

InChI Key

DFGKFNJIAICPFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=O)C(=O)C5=CC=CC=C54

Origin of Product

United States

Metabolic Pathways and Biotransformation of Dibenz A,h Anthracene and Its Dione

General Overview of Polycyclic Aromatic Hydrocarbon (PAH) Metabolism

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are formed from the incomplete combustion of organic materials and are widespread environmental contaminants. wikipedia.orgnih.gov Human exposure to PAHs can occur through various routes, including the consumption of grilled or charred foods, and inhalation of motor vehicle exhaust, cigarette smoke, and wood smoke. epa.gov

Once in the body, PAHs undergo metabolic transformation, primarily in the liver, by a series of enzymes. epa.govnih.gov The metabolism of PAHs generally proceeds through two main phases. Phase I metabolism involves the introduction of functional groups, such as hydroxyl groups, onto the PAH structure. nih.gov This is primarily carried out by cytochrome P450 (CYP) monooxygenases. nih.govnih.gov The resulting metabolites, which include phenols, dihydrodiols, and quinones, can then undergo Phase II metabolism. nih.govnih.gov In Phase II, these metabolites are conjugated with endogenous molecules like glucuronic acid, sulfate (B86663), or glutathione (B108866), which increases their water solubility and facilitates their excretion from the body. nih.gov

However, the metabolic activation of PAHs can also lead to the formation of highly reactive intermediates, such as diol epoxides and o-quinones. nih.gov These reactive metabolites can bind to cellular macromolecules like DNA, forming DNA adducts. medchemexpress.com This DNA damage, if not repaired, can lead to mutations and potentially initiate carcinogenesis. nih.govmedchemexpress.com The balance between detoxification and activation pathways is a critical determinant of the ultimate biological effects of PAH exposure.

Three major pathways are known to be involved in the transformation of PAHs into carcinogenic metabolites: the CYP/epoxide hydrolase pathway, the CYP peroxidase pathway, and the aldo-keto reductase (AKR) pathway. nih.gov These pathways can generate diol-epoxides, radical cations, or reactive and redox-active o-quinones, all of which have the potential to react with DNA. nih.gov

Phase I Metabolic Activation of Dibenz[a,h]anthracene Leading to Dione (B5365651) Precursors and Diones

The initial phase of dibenz(a,h)anthracene (DBA) metabolism is critical in determining its biological activity. This phase is primarily mediated by the cytochrome P450 enzyme system and leads to the formation of various oxidized products, including precursors to diones.

The cytochrome P450 (P450) superfamily of enzymes plays a central role in the oxidation of a wide variety of chemicals, including PAHs. nih.govnih.gov These heme-containing enzymes catalyze the insertion of an oxygen atom into a C-H bond, a key step in PAH metabolism. rochester.edu For PAHs, this oxidation can occur at various positions on the aromatic rings.

In the case of DBA, cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, are involved in its metabolic activation. nih.gov These enzymes can oxidize DBA to form arene oxides, which are highly reactive intermediates. These arene oxides can then be further metabolized through several pathways.

One of the major metabolic pathways for DBA involves the formation of dihydrodiols. nih.govnih.gov This process is initiated by CYP-mediated epoxidation of the DBA molecule to form an arene oxide. This epoxide is then hydrolyzed by the enzyme epoxide hydrolase to yield a trans-dihydrodiol. nih.gov

Studies have shown that the metabolism of DBA by rat liver microsomal fractions results in the formation of several dihydrodiols, including the 1,2-, 3,4-, and 5,6-dihydrodiols. nih.govcapes.gov.br The formation of these dihydrodiols is a critical step, as some of them can be further metabolized to highly reactive and carcinogenic diol epoxides. Specifically, the trans-3,4-dihydrodiol of DBA is considered a proximate carcinogen, which can be further activated to an ultimate carcinogenic form. documentsdelivered.com The 5,6-dihydrodiol is also a known metabolite. nih.govnih.gov

The formation of these dihydrodiols is stereoselective, meaning that one enantiomer (a non-superimposable mirror image) is formed in greater amounts than the other. nih.gov For DBA, metabolism by rat liver microsomes enriched in CYP enzymes leads to the formation of trans-dihydrodiols that are highly enriched in their R,R enantiomers. nih.gov

Table 1: Dihydrodiol Metabolites of Dibenz[a,h]anthracene

MetabolitePosition of DihydroxylationPrecursor
trans-1,2-dihydrodiol1,21,2-oxide
trans-3,4-dihydrodiol3,43,4-oxide
trans-5,6-dihydrodiol5,65,6-oxide

This table summarizes the main dihydrodiol metabolites formed from the enzymatic oxidation of Dibenz[a,h]anthracene.

In addition to dihydrodiols, the metabolism of DBA by rat liver homogenates also yields phenolic metabolites. nih.gov Phenols are formed when the initial arene oxide intermediate rearranges to a more stable phenol. The formation of phenols represents a detoxification pathway, as they are generally less reactive than the parent PAH or the epoxide intermediates.

Studies have identified 3- and 4-hydroxydibenzanthracene as products of DBA metabolism. nih.gov The synthesis of 3-hydroxydibenz[a,h]anthracene, a known metabolite, has also been described. documentsdelivered.com These phenolic metabolites can be further conjugated in Phase II metabolism and excreted from the body.

Epoxide hydrolases are enzymes that play a crucial role in the metabolism of epoxides by catalyzing their hydrolysis to form trans-dihydrodiols. researchgate.net There are several forms of epoxide hydrolase, including microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). researchgate.netendocrine-abstracts.org In the context of PAH metabolism, mEH is particularly important as it is located in the endoplasmic reticulum, where the initial P450-mediated oxidation occurs. nih.gov

The action of epoxide hydrolase is a critical branch point in the metabolism of DBA. By converting the initially formed arene oxides to dihydrodiols, it prevents their accumulation and potential reaction with cellular macromolecules. nih.gov However, the resulting dihydrodiols can be substrates for further oxidation by P450 enzymes, leading to the formation of diol epoxides. nih.gov The stereoselectivity of epoxide hydrolase plays a significant role in determining the specific stereochemistry of the resulting dihydrodiols and, consequently, the diol epoxides. nih.gov

The formation of diol epoxides is considered the ultimate step in the metabolic activation of many carcinogenic PAHs, including DBA. documentsdelivered.comnih.govresearchgate.net This process involves a second round of oxidation by cytochrome P450 enzymes on the dihydrodiol metabolites. nih.gov

For DBA, the trans-3,4-dihydrodiol is a key precursor to the formation of diol epoxides. nih.gov Further epoxidation of this dihydrodiol can occur on the 1,2-double bond, leading to the formation of 3,4-diol-1,2-epoxides. nih.gov There are two possible stereoisomers of the diol epoxide: the anti-diol epoxide, where the epoxide oxygen is on the opposite side of the molecule from the benzylic hydroxyl group, and the syn-diol epoxide, where they are on the same side. documentsdelivered.comnih.gov

Research has shown that the metabolism of DBA leads to the formation of both anti- and syn-3,4-diol 1,2-oxides. nih.gov The epoxidation of the trans-3,4-dihydrodiol can stereospecifically yield the anti-diol epoxide isomer. documentsdelivered.com In mouse skin, it is proposed that the major pathway of DBA activation involves the formation of a 3,4-diol, which is then converted to a 3,4,10,11-bis-diol and ultimately to a bis-diol-epoxide. nih.gov

The stereochemistry of the diol epoxides is crucial as it influences their reactivity and biological activity. Studies have demonstrated that different enantiomers of the DBA dihydrodiols are converted to metabolites with varying mutagenic potencies. nih.gov For instance, in the case of the trans-3,4-dihydrodiol of DBA, the R,R enantiomer produces stronger mutagens. nih.gov

Table 2: Key Enzymes and Metabolites in the Activation of Dibenz[a,h]anthracene

EnzymeSubstrateProduct(s)
Cytochrome P450Dibenz[a,h]anthraceneArene oxides (e.g., 5,6-oxide), Phenols
Epoxide HydrolaseArene oxidestrans-Dihydrodiols (e.g., 5,6-dihydrodiol)
Cytochrome P450trans-3,4-dihydrodiolanti- and syn-3,4-diol 1,2-oxides

This table highlights the sequential enzymatic reactions involved in the metabolic activation of Dibenz[a,h]anthracene.

Cytochrome P450-Mediated Oxidation Mechanisms

Phase II Conjugation Pathways for Metabolite Elimination

Following Phase I metabolism, where reactive functional groups like hydroxyls and epoxides are introduced into the Dibenz(a,h)anthracene structure, Phase II conjugation reactions occur. wikipedia.org These pathways involve the addition of endogenous polar molecules to the Phase I metabolites, a process that significantly increases their water solubility and facilitates their removal from the body. biotecharticles.comupol.cz This detoxification step is crucial for preventing the accumulation of potentially harmful intermediates.

Glucuronidation Mechanisms

Glucuronidation is a primary Phase II detoxification pathway for metabolites of polycyclic aromatic hydrocarbons (PAHs). osti.gov This process is catalyzed by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) family of enzymes. upol.czdrughunter.com The mechanism involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine-5'-diphosphate (B1205292) glucuronic acid (UDPGA), to a hydroxyl group on a Dibenz(a,h)anthracene metabolite, such as a dihydrodiol or phenol. biotecharticles.comosti.gov This conjugation results in the formation of a glucuronide, a highly polar and water-soluble compound that can be efficiently excreted in urine or bile. osti.gov The UGT enzymes are membrane-bound proteins primarily located in the endoplasmic reticulum of liver cells, the main site of xenobiotic metabolism. upol.czosti.gov

Sulfation Processes

Sulfation represents another significant conjugation pathway for the elimination of PAH metabolites. This reaction is mediated by a family of cytosolic enzymes known as sulfotransferases (SULTs). upol.cz SULTs catalyze the transfer of a sulfonate group (SO3-) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the xenobiotic substrate. upol.cznih.gov In the case of Dibenz(a,h)anthracene, its hydroxylated metabolites are substrates for SULTs. The resulting sulfate conjugates are highly water-soluble anions that are readily eliminated from the body. While generally a detoxification pathway, the formation of certain sulfate esters, such as those from hydroxymethyl-PAHs, can sometimes lead to reactive intermediates. nih.gov

Glutathione Conjugation Pathways

Glutathione (GSH) conjugation is a critical mechanism for detoxifying electrophilic metabolites, particularly the reactive epoxide intermediates of Dibenz(a,h)anthracene formed during Phase I metabolism. wikipedia.orgnih.gov This reaction can occur non-enzymatically but is most efficiently catalyzed by a superfamily of enzymes called glutathione S-transferases (GSTs). drughunter.commdpi.comencyclopedia.pub GSTs facilitate the nucleophilic attack of the thiol group of the tripeptide glutathione on the electrophilic carbon of the epoxide ring. washington.edu

This process opens the epoxide ring and forms a stable, water-soluble glutathione conjugate. nih.govnih.gov For example, the K-region 5,6-oxide of Dibenz(a,h)anthracene is metabolized to what is likely S-(5,6-dihydro-6-hydroxy-5-dibenzanthracenyl)glutathione. nih.gov Similarly, the highly reactive diol-epoxides, which are implicated in the carcinogenic activity of many PAHs, are key targets for detoxification by GSTs. nih.gov The resulting conjugates are more polar and can be further metabolized before being excreted. wikipedia.org

Phase II Pathway Enzyme Family Co-substrate/Conjugating Agent Metabolite Substrate Resulting Product
GlucuronidationUDP-glucuronosyltransferases (UGTs)Uridine-5'-diphosphate glucuronic acid (UDPGA)Hydroxylated metabolites (e.g., dihydrodiols, phenols)Glucuronide conjugate
SulfationSulfotransferases (SULTs)3'-phosphoadenosine-5'-phosphosulfate (PAPS)Hydroxylated metabolitesSulfate conjugate
Glutathione ConjugationGlutathione S-transferases (GSTs)Glutathione (GSH)Epoxide and diol-epoxide metabolitesGlutathione conjugate

Fungal and Bacterial Biodegradation Pathways of Dibenz[a,h]anthracene

In the environment, the persistence of Dibenz[a,h]anthracene is significantly influenced by microbial degradation. nih.gov A diverse range of bacteria and fungi possess the enzymatic machinery to break down this complex, high-molecular-weight PAH, transforming it into simpler, less harmful compounds. nih.govnih.gov

Microorganism-Specific Metabolic Intermediates

The biodegradation of Dibenz[a,h]anthracene by microorganisms proceeds through a series of metabolic intermediates. The initial attack typically involves oxidation, leading to the formation of dihydrodiols. Studies have identified several key metabolites, indicating that microbes utilize pathways similar to mammalian metabolism in the initial steps.

For instance, the metabolism of Dibenz[a,h]anthracene can yield various dihydrodihydroxy compounds, including trans-1,2-dihydro-1,2-dihydroxy-, trans-3,4-dihydro-3,4-dihydroxy-, and trans-5,6-dihydro-5,6-dihydroxy-dibenz[a,h]anthracene. nih.govnih.govnih.gov Fungal species, such as Aspergillus terricola, have been shown to effectively deplete Dibenz[a,h]anthracene, with studies confirming the production of various metabolites during this process. researchgate.net Co-cultures of fungi and bacteria, such as Penicillium janthinellum with Stenotrophomonas maltophilia, can lead to significant degradation, with the transient accumulation and subsequent disappearance of intermediates detected by high-pressure liquid chromatography. nih.gov

Microorganism(s) Type Observed Metabolic Intermediates
Aspergillus terricolaFungusGeneral depletion observed, specific metabolites produced researchgate.net
Penicillium janthinellum & Stenotrophomonas maltophiliaFungal-Bacterial Co-cultureTransient intermediates detected during degradation nih.gov
General Bacterial/Fungal PathwaysBacteria/Fungi1,2-dihydro-1,2-dihydroxydibenz[a,h]anthracene nih.govnih.gov
3,4-dihydro-3,4-dihydroxydibenz[a,h]anthracene nih.govnih.gov
5,6-dihydro-5,6-dihydroxydibenz[a,h]anthracene nih.govnih.gov
3- and 4-hydroxydibenz[a,h]anthracene nih.gov

Enzyme Systems Involved in Xenobiotic Biodegradation

Microorganisms employ specific enzyme systems to initiate the breakdown of recalcitrant compounds like Dibenz[a,h]anthracene. nih.govnih.gov The initial and rate-limiting step in aerobic bacterial degradation is catalyzed by dioxygenase enzymes. mdpi.com These enzymes incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol, which is a key difference from the trans-dihydrodiols typically formed by monooxygenases in eukaryotic systems. researchgate.net

Fungi, on the other hand, utilize two primary enzyme systems for PAH degradation. researchgate.net One involves the intracellular cytochrome P450 monooxygenase system, which, like in mammals, introduces one atom of oxygen to form an epoxide that is subsequently hydrolyzed to a trans-dihydrodiol. tandfonline.comfigshare.com The second system involves extracellular ligninolytic enzymes, such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). researchgate.nettandfonline.com These non-specific, powerful oxidative enzymes are particularly effective at degrading high-molecular-weight PAHs like Dibenz[a,h]anthracene. figshare.com For example, Aspergillus terricola utilizes both cytochrome P450 and ligninolytic pathways to metabolize the compound. researchgate.nettandfonline.com

Enzyme System Microbial Group Mechanism of Action Key Enzymes
Dioxygenase SystemBacteriaIncorporates two oxygen atoms to form cis-dihydrodiols. mdpi.comresearchgate.netRing-hydroxylating dioxygenases nih.gov
Cytochrome P450 MonooxygenaseFungiIntracellular system; forms epoxides, leading to trans-dihydrodiols. researchgate.netfigshare.comCytochrome P450 enzymes tandfonline.com
Ligninolytic EnzymesFungiExtracellular, non-specific oxidation of aromatic rings. researchgate.nettandfonline.comLaccase, Manganese Peroxidase (MnP), Lignin Peroxidase (LiP) researchgate.nettandfonline.com

Limited Scientific Data Available for DIBENZ(a,h)ANTHRACENE-5,6-DIONE

A comprehensive review of available scientific literature reveals a significant scarcity of specific data regarding the molecular interactions and mechanistic biology of this compound. While extensive research has been conducted on its parent compound, dibenz(a,h)anthracene (DBA), and its metabolic activation into carcinogenic diol-epoxides, the 5,6-dione metabolite remains largely uncharacterized in the public domain.

The investigation into the biological activities of dibenz(a,h)anthracene has historically centered on the metabolic pathways that lead to the formation of highly reactive diol-epoxides. These intermediates are known to form covalent adducts with DNA, a critical step in the initiation of carcinogenesis. This focus has left other metabolites, such as the K-region metabolite this compound, understudied.

Our extensive search for specific data to populate a detailed analysis of this compound, as outlined by the requested structure, did not yield sufficient information to provide a thorough and scientifically accurate article. Key areas where data is lacking include:

DNA Adduct Formation: There is no available research detailing the covalent binding of reactive metabolites of this compound to DNA. Consequently, the structural characterization and identification of any such DNA adducts have not been reported. The role of diol epoxides, a primary mechanism for the parent compound, is not applicable in the same manner to the dione, and alternative activation pathways for this specific metabolite have not been elucidated.

Genotoxicity and Mutagenicity Mechanisms: While one study from 1982 suggested that K-region carbonyl derivatives of dibenz(a,h)anthracene could exhibit mutagenic activity in Salmonella typhimurium following metabolic activation, this provides only an indirect inference for the 5,6-dione. There are no specific studies available that conduct differential survival assays using DNA-repair-proficient and -deficient strains to probe the genotoxicity of this compound. Furthermore, its mutagenic activity in mammalian cell systems has not been documented.

Molecular Interactions and Mechanistic Biology of Dibenz A,h Anthracene 5,6 Dione Metabolites

Genotoxicity and Mutagenicity Mechanisms

Induction of Unscheduled DNA Synthesis

The genotoxicity of polycyclic aromatic hydrocarbons (PAHs) like dibenz(a,h)anthracene is often linked to their ability to form DNA adducts, which in turn can trigger DNA repair mechanisms. One such repair process is unscheduled DNA synthesis (UDS), which is DNA synthesis that occurs outside of the normal S-phase of the cell cycle and is a hallmark of DNA excision repair.

While direct studies on DIBENZ(a,h)ANTHRACENE-5,6-DIONE and its specific ability to induce UDS are not extensively detailed in available research, the genotoxic profile of its parent compound, dibenz(a,h)anthracene (DBA), and related analogs provide pertinent insights. DBA is recognized as a potent genotoxic agent that causes DNA damage and mutations in both bacterial and mammalian cell systems. scispace.commedchemexpress.com This damage necessitates cellular repair responses. For instance, research on related benz(a)anthracene (B33201) derivatives, such as 7-bromomethylbenz(a)anthracene, has demonstrated the induction of UDS in human lymphocytes. nih.gov This suggests that metabolites of benz(a)anthracenes are capable of causing sufficient DNA damage to activate the excision repair pathway, of which UDS is a key component. The formation of DNA adducts by DBA metabolites is a critical initiating event that would be expected to lead to the activation of DNA damage responses, including UDS. medchemexpress.comnih.gov

Sister Chromatid Exchange and Absence of Chromosomal Aberrations in vivo

Sister chromatid exchange (SCE) is a sensitive indicator of the genotoxic potential of chemical compounds, reflecting the interchange of DNA between sister chromatids. Studies on related polycyclic aromatic hydrocarbons have shown that their metabolic activation is crucial for inducing SCEs. Specifically, non-K-region dihydrodiols are often more potent inducers of SCEs than the parent hydrocarbons or their K-region counterparts. nih.govnih.gov For example, in vitro studies with 7,12-dimethylbenz[a]anthracene (B13559) and 3-methylcholanthrene (B14862) revealed that their non-K-region dihydrodiols were the most active inducers of SCEs in Chinese hamster ovary (CHO) cells. nih.govnih.gov This suggests that the metabolic pathway of dibenz(a,h)anthracene plays a critical role in its ability to cause this type of genetic alteration.

Regarding chromosomal aberrations, in vitro studies have demonstrated that dibenz(a,h)anthracene can induce such damage in mammalian cells. epa.gov However, there is a notable lack of specific in vivo data concerning the ability of this compound to induce sister chromatid exchanges or its potential to cause chromosomal aberrations. While the parent compound is known to be carcinogenic in animal models following various routes of exposure, the specific contribution of the 5,6-dione metabolite to in vivo chromosomal damage remains an area for further investigation. epa.gov

Morphological Transformation in Cultured Mammalian Cells

The capacity of a chemical to induce morphological transformation in cultured cells is a key indicator of its potential carcinogenicity. Research on dibenz(a,h)anthracene (DBA) and its metabolites has been conducted using transformable cell lines like the C3H10T1/2CL8 mouse embryo fibroblasts. These studies have aimed to elucidate the specific metabolic pathways that lead to cellular transformation.

In these investigations, various metabolites of DBA have shown differing abilities to induce morphological transformation. For instance, the bay-region diol-epoxide, DBA-3,4-diol-1,2-oxide, was identified as a potent transforming agent. nih.gov The DBA-3,4-diol also demonstrated significant transforming activity. nih.gov In contrast, the K-region metabolite, DBA-5,6-oxide, which is a precursor to this compound, was found to be inactive in inducing morphological transformation in C3H10T1/2 cells. nih.gov This finding suggests that the K-region oxidation pathway, leading to the formation of the 5,6-dione, may not be a primary route for the metabolic activation of DBA to a carcinogenic form in this cell system.

Table 1: Morphological Transforming Activity of Dibenz(a,h)anthracene (DBA) Metabolites in C3H10T1/2 Cells

CompoundConcentration (µg/mL)Mean % of Dishes with Type II or III FociMean Type II and III Foci per Dish
DBA2.524%0.29
DBA-3,4-diol2.542%0.81
DBA-3,4-diol-1,2-oxide0.573%1.63
DBA-5,6-oxideNot specifiedInactiveInactive
Data sourced from Carcinogenesis, 15(10), 2225-2231. nih.gov

Interactions with Cellular Components and Receptors

Binding to Lung Surfactant Phospholipid Bilayers and Aggregation Phenomena

The interaction of inhaled xenobiotics with the lung surfactant is a critical first step in their absorption and potential toxicity within the respiratory system. Molecular dynamics simulations have been employed to study the interaction of dibenz(a,h)anthracene (DBA) and its metabolites with model lung surfactant phospholipid bilayers. These studies reveal distinct behaviors based on the polarity of the molecules.

DBA itself, being a non-polar molecule, tends to locate within the hydrophobic hydrocarbon chain region of the phospholipid bilayers. In contrast, its more polar metabolites, such as the diol-epoxides, show a preference for the polar headgroup region of the phospholipids (B1166683) at the water-lipid interface. This differential localization can affect the structure and fluidity of the surfactant layer. Furthermore, both DBA and its metabolites have been observed to form aggregates in both the water and lipid phases, as well as at the water-lipid interface. nih.gov This aggregation phenomenon could have significant implications for the clearance and toxicological effects of these compounds within the lungs.

Affinity of Dibenzo Derivatives for Androgen Receptor and 5α-Reductase Enzyme

The androgen receptor (AR) and the enzyme 5α-reductase are key players in androgen-dependent physiological and pathological processes, including prostate cancer. nih.gov Some dibenzo derivatives have been investigated for their potential to interact with these targets. Theoretical docking studies have suggested that certain dibenzo derivatives may have the ability to bind to both the androgen receptor and the 5α-reductase enzyme. scispace.com

The affinity of these derivatives for the AR is a critical factor, as dihydrotestosterone (B1667394) (DHT), the product of testosterone (B1683101) conversion by 5α-reductase, has a higher affinity for the AR than testosterone itself. nih.gov The potential for dibenzo derivatives to act as inhibitors of 5α-reductase is also of significant interest, as this could modulate androgen signaling. While some progesterone (B1679170) derivatives have shown inhibitory activity against the 5α-reductase enzyme, the specific affinity and inhibitory potential of this compound for the androgen receptor and 5α-reductase require further empirical investigation.

Table 2: Investigated Interactions of Dibenzo Derivatives

BiomoleculeInteraction PotentialSignificance
Androgen Receptor (AR)Some derivatives show binding affinity. scispace.comPotential modulation of androgen signaling.
5α-Reductase EnzymeSome derivatives may interact with the enzyme surface. scispace.comPotential inhibition of DHT production.

Involvement of ATP-Binding Cassette (ABC) Transporters in Cellular Disposition

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a crucial role in the transport of a wide variety of substances across cellular membranes, including xenobiotics. nih.gov These transporters are key determinants of the absorption, distribution, metabolism, and excretion (ADME) of many compounds. The involvement of ABC transporters in the efflux of polycyclic aromatic hydrocarbons (PAHs) and their metabolites is an area of active research.

Studies have shown that ABC transporters are involved in mediating multi-xenobiotic resistance (MXR) in response to PAHs in various organisms. nih.gov For instance, in the marine copepod Paracyclopina nana, exposure to PAHs led to an examination of the activity of MXR-mediated ABC proteins. nih.gov It is hypothesized that PAH-quinones, a class of metabolites to which this compound belongs, can modulate the metabolic machinery within cells, and their transport is likely influenced by ABC transporters. nih.gov The expression and activity of ABC transporters can, therefore, significantly impact the intracellular concentration and potential toxicity of this compound and other PAH metabolites.

Structure-Activity Relationships (SAR) Governing Biological Activity

The biological activity of this compound and its subsequent metabolites is intrinsically linked to their molecular structure. The arrangement of the fused benzene (B151609) rings, the position of the carbonyl groups, and the stereochemistry of any further metabolic modifications dictate the potential for interaction with cellular macromolecules and the resulting toxicological outcomes.

The bioactivation of dibenz(a,h)anthracene to its various metabolites, including the precursor to the 5,6-dione, is a multi-step enzymatic process. The initial oxidation of the parent DBA molecule can occur at several positions, leading to a variety of dihydrodiols. nih.gov The formation of dibenz(a,h)anthracene-trans-5,6-dihydrodiol is a key step in the pathway leading to the 5,6-dione. While this is a minor metabolite compared to the 3,4-dihydrodiol, its potential for further oxidation to a reactive quinone is significant. nih.gov

The structure of the resulting this compound, an o-quinone, is critical to its bioactivation potential. O-quinones are known to be electrophilic and can participate in redox cycling, a process that can generate reactive oxygen species (ROS). This redox activity is a key feature of their bioactivation. The planarity of the fused ring system allows for intercalation into DNA, bringing the reactive dione (B5365651) moiety into close proximity with the nucleobases.

Table 1: Key Metabolic Precursors to this compound

Precursor CompoundMetabolic TransformationKey Enzymes Involved
Dibenz(a,h)anthraceneEpoxidation and hydrationCytochrome P450, Epoxide hydrolase
Dibenz(a,h)anthracene-trans-5,6-dihydrodiolDehydrogenationAldo-keto reductases (AKRs) (putative)

This table is based on established metabolic pathways for PAHs. Specific enzymatic studies for the conversion of DBA-5,6-dihydrodiol to the dione are limited.

The genotoxicity of PAH o-quinones, the class to which this compound belongs, is multifaceted. The oxidation patterns of these molecules are directly correlated with their ability to induce specific types of DNA damage.

Two primary mechanisms are thought to contribute to the genotoxicity of PAH o-quinones:

Direct DNA Adduct Formation: As electrophiles, o-quinones can react directly with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form stable and depurinating adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately resulting in mutations.

Indirect DNA Damage via ROS Generation: The redox cycling of o-quinones involves their reduction to semiquinone radicals and hydroquinones, with the concomitant production of superoxide (B77818) radicals. These can be further converted to other ROS, such as hydrogen peroxide and hydroxyl radicals, which can induce oxidative damage to DNA, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-known marker of oxidative stress.

While specific studies on the genotoxic outcomes of this compound are not extensively available, research on analogous PAH o-quinones provides a strong basis for its expected behavior. For instance, o-quinones derived from other PAHs have been shown to cause a range of genotoxic effects.

Table 2: Potential Genotoxic Outcomes Associated with PAH o-Quinones

Type of DNA DamagePutative MechanismConsequence
Stable DNA AdductsCovalent binding to DNA basesMutagenesis, Carcinogenesis
Depurinating AdductsFormation of unstable adducts leading to loss of purine (B94841) basesApurinic sites, Mutagenesis
Oxidative Base Damage (e.g., 8-oxodG)Generation of Reactive Oxygen Species (ROS) through redox cyclingMutagenesis, Carcinogenesis
DNA Strand BreaksROS-mediated damage to the deoxyribose-phosphate backboneGenomic instability

Stereochemistry plays a pivotal role in the biological activity of DBA metabolites. The initial stereoselective metabolism of DBA to its dihydrodiols has been shown to significantly influence their mutagenicity. nih.gov For the trans-5,6-dihydrodiol of DBA, the S,S-enantiomer has been found to be converted into more mutagenic metabolites than its corresponding R,R-enantiomer in bacterial assays. nih.gov

This stereoselectivity likely extends to the subsequent formation and activity of the 5,6-dione. The spatial arrangement of the hydroxyl groups in the precursor dihydrodiol can affect the efficiency and stereochemical outcome of its oxidation to the dione by enzymes such as aldo-keto reductases. Furthermore, the resulting stereoisomers of any subsequent metabolites of the dione would be expected to exhibit different activities. For example, the orientation of functional groups would influence their fit within the active sites of metabolizing enzymes and their ability to interact with the chiral environment of DNA.

Table 3: Stereochemical Influence on the Mutagenicity of Dibenz(a,h)anthracene Dihydrodiols

Dihydrodiol MetaboliteEnantiomerRelative Mutagenicity
trans-1,2-dihydrodiolS,SMore mutagenic
R,RLess mutagenic
trans-3,4-dihydrodiolR,RMore mutagenic
S,SLess mutagenic
trans-5,6-dihydrodiolS,SMore mutagenic
R,RLess mutagenic

Data from studies on the mutagenicity of DBA dihydrodiols in Salmonella typhimurium TA100. nih.gov

Analytical Methodologies for Dibenz A,h Anthracene 5,6 Dione and Its Metabolites

Extraction Techniques from Environmental and Biological Matrices

The initial and critical step in the analysis of Dibenz(a,h)anthracene-5,6-dione is its effective extraction from complex matrices such as soil, sediment, water, and biological tissues. The choice of extraction technique is paramount to ensure high recovery rates and to minimize the co-extraction of interfering substances. cdc.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE is a modern and efficient technique for extracting polycyclic aromatic hydrocarbons (PAHs), including their derivatives, from solid and semi-solid samples. glsciences.eunih.govnih.gov This method utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, requiring significantly less solvent and time compared to traditional methods. nih.gov For instance, an improved PLE method for PAHs in freshwater sediment used n-hexane at 200°C for 60 minutes, resulting in high accuracy and precision. tandfonline.com The efficiency of PLE can be influenced by several factors, including the type of solvent, temperature, pressure, and the characteristics of the sample matrix. nih.govnih.gov

Soxhlet Extraction: A classic and widely used method, Soxhlet extraction provides exhaustive extraction of analytes from solid matrices. nih.govrsc.orgpsu.edu This technique involves continuously washing the sample with a distilled solvent. While effective, it is often time-consuming and requires large volumes of organic solvents. rsc.orgcabidigitallibrary.org A comparison of Soxhlet extraction with other methods for PAH-contaminated soil showed generally good quantitative agreement, though the quality of the extract can differ. cabidigitallibrary.org For example, a study comparing sonication with Soxhlet extraction for aged PAH residues in clay soil found that a dichloromethane-acetone mixture (1:1) was effective for both methods. rsc.orgpsu.edu Another simplified automated Soxhlet method utilized ethyl acetate (B1210297) as the extraction solvent, which proved to be compatible with subsequent HPLC analysis. acs.org

Table 1: Comparison of Extraction Techniques for PAHs

FeaturePressurized Liquid Extraction (PLE)Soxhlet Extraction
Principle Uses elevated temperature and pressure to enhance solvent extraction efficiency. glsciences.eunih.govContinuous extraction with a cycling solvent. nih.govrsc.org
Advantages Faster, uses less solvent, provides cleaner extracts. glsciences.eunih.govExhaustive extraction, well-established method. rsc.org
Disadvantages Requires specialized equipment.Time-consuming, requires large solvent volumes. rsc.orgcabidigitallibrary.org
Typical Solvents Toluene, Dichloromethane, n-hexane. glsciences.eunih.govtandfonline.comDichloromethane-acetone, Hexane-acetone, Ethyl acetate. rsc.orgpsu.eduacs.org

Following extraction, the crude extract often contains a complex mixture of compounds that can interfere with the final analysis. Therefore, a clean-up step is essential to isolate the target analytes.

Alumina (B75360) and Silica (B1680970) Gel Column Chromatography: This is a common and effective method for purifying PAH extracts. ijcce.ac.irresearchgate.netpsu.edu These solid-phase extraction (SPE) materials separate compounds based on their polarity. A glass column packed with activated alumina and silica gel can be used to elute the PAH fraction. nih.gov The choice of sorbent and elution solvents is critical for achieving good separation. For instance, a combination of silica gel and alumina has been shown to be effective for separating PAHs from other interfering compounds like PCBs. ijcce.ac.irresearchgate.netpsu.edu Specifically, a silica-to-alumina weight ratio of 5:10 has been found to be preferable for the separation of PAHs. ijcce.ac.irresearchgate.netpsu.edu The deactivation level of the adsorbents with water also plays a role in the separation efficiency. psu.eduresearchgate.net

Other materials like Florisil (a magnesium silicate (B1173343) hydrate) can also be used for sample clean-up, particularly for high-fat samples like olive oil. nih.govsigmaaldrich.com

Chromatographic Separation and Detection Methods

After extraction and clean-up, the purified sample is subjected to chromatographic analysis for the separation and quantification of this compound and its metabolites.

HPLC is a powerful technique for separating complex mixtures of compounds. wur.nl For PAHs and their derivatives, which often exhibit native fluorescence, coupling HPLC with a fluorescence detector (FLD) provides high sensitivity and selectivity. sigmaaldrich.comsciex.com Since different PAHs have distinct excitation and emission wavelengths, the detector parameters can be programmed to change during the chromatographic run to optimize the detection of each compound. sigmaaldrich.com This method has been successfully applied to the analysis of PAHs in various matrices, including olive oil and water samples. sigmaaldrich.comtecnofrom.com The use of modern HPLC columns, such as those with smaller particle sizes, can significantly improve separation efficiency and reduce analysis time. sciex.com

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including PAHs. cedre.frhpst.czshimadzu.com The gas chromatograph separates the components of the mixture, which are then detected and identified by the mass spectrometer. The MS provides detailed structural information, allowing for confident identification of the analytes. uctm.edu The use of a highly selective detection mode, such as multiple reaction monitoring (MRM) in GC-MS/MS, can further enhance the accuracy of quantification by minimizing interferences from co-eluting compounds. uctm.edu The choice of carrier gas, such as hydrogen, can also impact the analysis, with specialized ion sources available to optimize performance. hpst.cz

For highly complex samples, a coupled LC-GC/MS system can provide enhanced separation and selectivity. This technique combines the separation power of both liquid and gas chromatography. The LC system is used for initial fractionation and clean-up of the sample, after which specific fractions are transferred online to the GC-MS for detailed analysis. This approach can be particularly useful for analyzing trace levels of target compounds in challenging matrices.

Spectroscopic Characterization of Metabolites and Adducts

The elucidation of the metabolic pathways of dibenz(a,h)anthracene and the characterization of its resulting metabolites and DNA adducts rely on a suite of powerful spectroscopic techniques. nih.govnih.govscispace.com These methods provide detailed structural and quantitative information, which is crucial for understanding the mechanisms of action of this potent polycyclic aromatic hydrocarbon (PAH).

³²P-Postlabelling Technique for Aromatic DNA Adduct Detection

The ³²P-postlabelling assay is a highly sensitive method for detecting and quantifying DNA adducts, which are formed when reactive metabolites covalently bind to DNA. scispace.com This technique has been instrumental in studying the genotoxicity of dibenz(a,h)anthracene (DBA) and its various metabolites. nih.gov

In studies using C3H10T1/2CL8 mouse embryo fibroblasts, the ³²P-postlabelling method was employed to analyze the DNA adducts formed after exposure to DBA and its potential metabolic intermediates, including DBA-5,6-oxide. nih.gov The parent compound, DBA, was found to produce 11 distinct adducts. nih.gov Notably, while metabolites such as DBA-3,4-diol and DBA-3,4-diol-1,2-oxide led to the formation of multiple adducts, DBA-5,6-oxide, the precursor to this compound, was found to be inactive and did not yield detectable DNA adducts via this pathway. nih.gov This suggests that the K-region (5,6-position) metabolic route is not the primary pathway for the formation of stable DNA adducts from dibenz(a,h)anthracene in this cell system. nih.gov

Research on the auto-oxidation of various PAHs has also utilized the ³²P-postlabelling assay to investigate DNA adduct formation in the absence of enzymatic activation. nih.gov This work demonstrated that many PAHs can form DNA adducts through auto-oxidation, with adduct levels varying significantly between compounds. nih.gov

Table 1: DNA Adduct Formation by Dibenz(a,h)anthracene and its Metabolites in C3H10T1/2 Cells

This table summarizes the number of DNA adducts detected using the ³²P-postlabelling technique after treatment with the respective compounds.

Compound Number of DNA Adducts Detected Key Findings
Dibenz(a,h)anthracene (DBA) 11 Parent compound shows significant adduct formation. nih.gov
DBA-3,4-diol 9 A major pathway for adduct formation. nih.gov
DBA-3,4-diol-1,2-oxide 7 A strong inducer of DNA adducts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive identification and structural elucidation of metabolites in complex biological mixtures. nih.govnih.gov It provides detailed information about the chemical environment of atoms within a molecule, allowing for the precise determination of molecular structure. technologynetworks.comnih.gov

The metabolism of dibenz(a,h)anthracene by liver microsomes results in a complex mixture of over 30 metabolites. nih.gov The identification of these compounds, which is crucial for understanding the metabolic pathways, was achieved through a combination of chromatographic and spectroscopic methods, including NMR. nih.govnih.gov Among the 15 metabolites that were structurally identified, accounting for 95% of the extractable products, were compounds formed by metabolic attack at the 1,2-, 3,4-, and 5,6-positions. nih.gov

Specifically, NMR spectroscopy was used to identify key metabolites such as the trans-5,6-dihydrodiol and the DBA-5,6-oxide, which are directly related to the K-region pathway that forms this compound. nih.govnih.gov Further analysis using NMR has also identified more polar products, such as the 3,4:10,11-bis-diol and various hexol and tetrol derivatives, which arise from subsequent metabolic steps. nih.gov The quantitative data revealed that metabolism to the trans-5,6-dihydrodiol accounted for approximately 2% of the total metabolic conversion in one study. nih.gov

Table 2: Selected Metabolites of Dibenz(a,h)anthracene Identified Using Spectroscopic Methods Including NMR

This table highlights some of the key metabolites identified in microsomal incubations of DBA.

Metabolite Class Specific Compound Identified Relevant Metabolic Position
Dihydrodiols trans-1,2-dihydrodiol 1,2-position nih.govnih.gov
trans-3,4-dihydrodiol 3,4-position (bay-region) nih.govnih.gov
trans-5,6-dihydrodiol 5,6-position (K-region) nih.govnih.gov
Arene Oxides DBA-5,6-oxide 5,6-position (K-region) nih.gov
Phenols 5-phenol, 6-phenol 5,6-position (K-region) nih.gov
Bis-dihydrodiols 3,4:10,11-bis-diol Multiple positions nih.govnih.gov

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of metabolites, providing critical information for their structural elucidation. nih.gov Often coupled with gas chromatography (GC) or high-performance liquid chromatography (HPLC), MS is a cornerstone in the analysis of PAH metabolites. nih.gov

The identification of the more than 30 metabolites produced from dibenz(a,h)anthracene incubation with rat liver microsomes was accomplished using a combination of chromatographic separation and spectroscopic analysis, including mass spectrometry. nih.gov This approach allowed for the initial identification and subsequent structural confirmation of a wide array of products, including phenols, dihydrodiols, and arene oxides such as DBA-5,6-oxide. nih.gov Mass spectrometry provides the precise molecular mass of a metabolite, which, when combined with fragmentation patterns and data from other techniques like NMR, allows for an unambiguous assignment of its chemical structure. The NIST Chemistry WebBook provides reference mass spectrum data for the parent compound, which serves as a benchmark for analyzing its metabolites. nist.gov

Table 3: Mass Spectrometry Data for Parent Compound Dibenz(a,h)anthracene

This table provides key identifiers and the molecular weight for the parent compound, as determined by mass spectrometry and other methods.

Property Value Source
Chemical Formula C₂₂H₁₄ nist.gov
Molecular Weight 278.3466 g/mol nist.gov

Environmental Fate and Transformation of Dibenz A,h Anthracene

Sources and Occurrence in Environmental Compartments

Dibenz(a,h)anthracene-5,6-dione is not typically emitted directly into the environment. Instead, it is formed through the transformation of Dibenz(a,h)anthracene, a product of incomplete combustion. wikipedia.orgijaar.org The primary sources of the parent PAH, and therefore the precursors to the dione (B5365651), are widespread and stem from both industrial and domestic activities.

The parent compound, Dibenz(a,h)anthracene, is a known component of various materials resulting from the incomplete burning of organic matter. wikipedia.org Consequently, this compound can be expected to form and be present in matrices associated with these sources. Notable sources of the parent PAH include:

Coal Tars and Shale Oils: These are significant reservoirs of PAHs, including Dibenz(a,h)anthracene. ca.gov

Soots and Exhausts: Emissions from industrial activities, such as coke ovens, and vehicle exhausts are major contributors of Dibenz(a,h)anthracene to the atmosphere. wikipedia.org

Cigarette Smoke: Tobacco smoke is a direct source of exposure to Dibenz(a,h)anthracene. ca.govinchem.org

Soils and sediments act as significant sinks for PAHs due to their persistent and hydrophobic nature. nih.gov Dibenz(a,h)anthracene, originating from atmospheric deposition and runoff, strongly adsorbs to soil and sediment particles. nih.govnih.gov Over time, transformation processes within these compartments can lead to the formation of this compound. Heavier PAHs, like Dibenz(a,h)anthracene, tend to accumulate in soils, making these environments potential long-term sources for the formation of their degradation products. nih.gov

Environmental Transport and Distribution Mechanisms

The transport and distribution of this compound are governed by the properties of its parent compound and the particulate matter to which it is often associated.

Dibenz(a,h)anthracene has low volatility and is predominantly found in the solid phase, bound to atmospheric particulates. wikipedia.org PAHs released into the atmosphere can attach to airborne particles, facilitating their entry into respiratory systems. mdpi.com As a transformation product, this compound is also expected to be associated with particulate matter. nih.gov This atmospheric transport on particles allows for the long-range distribution of these compounds, leading to their deposition in distant terrestrial and aquatic ecosystems through both dry and wet deposition. nih.govnih.gov

Once in the environment, the lipophilic nature of PAHs and their derivatives drives their partitioning into organic matter and biological tissues. mdpi.com Following absorption, Dibenz(a,h)anthracene is known to distribute to various organs. researchgate.net Its metabolites, including diones, can then be found in different tissues. The bioaccumulation of PAHs in aquatic organisms can occur through direct uptake from the water or ingestion of contaminated food and suspended particles. usask.ca These compounds tend to accumulate in lipid-rich tissues. nih.gov While bioaccumulation of the parent PAHs is well-documented, the specific partitioning behavior of this compound in aqueous and lipid phases of tissues is a subject for further detailed research.

Abiotic Degradation Pathways

The formation of this compound is a result of the abiotic degradation of its parent compound, primarily through oxidation processes. In the atmosphere, PAHs can react with pollutants such as ozone and nitrogen oxides to yield diones. ijaar.org Furthermore, PAHs dissolved in water or adsorbed on particulate matter can undergo photodecomposition when exposed to ultraviolet light from solar radiation, which can also lead to the formation of diones. ijaar.orgnih.gov

Degradation PathwayReactantsResulting ProductsEnvironmental Compartment
Atmospheric OxidationDibenz(a,h)anthracene, Ozone, Nitrogen OxidesThis compound and other oxidized PAHsAtmosphere
PhotodecompositionDibenz(a,h)anthracene, UV LightThis compound and other photodegradation productsWater, Soil, Particulate Matter

Information Scarcity Precludes Article Generation on this compound

A thorough investigation into the environmental fate and transformation of the chemical compound this compound reveals a significant lack of specific scientific data required to construct the requested article. While information is available for the parent polycyclic aromatic hydrocarbon (PAH), Dibenz(a,h)anthracene, the explicit focus on its dione derivative, as mandated by the instructions, cannot be met with the currently available research.

The transformation of a PAH to its dione form, an oxygenated derivative, fundamentally alters its chemical properties and, consequently, its environmental behavior. Therefore, data pertaining to the photodegradation, oxidative degradation, and biotic degradation of the parent compound cannot be accurately extrapolated to its dione.

Specific searches for the photodegradation susceptibility, oxidative degradation by agents like chromic acid or ozone, and microbial degradation pathways for this compound did not yield sufficient detailed research findings. The scientific literature provides some models for how other, structurally different PAH-diones are degraded. For instance, studies on benz(a)anthracene-7,12-dione have shown that specialized bacterial and fungal pathways exist for the breakdown of these oxygenated PAH products. However, these findings are not directly applicable to this compound.

Similarly, information regarding specific fungal degradation by strains such as Aspergillus terricola, bacterial degradation, and co-metabolic processes is well-documented for Dibenz(a,h)anthracene but is absent for its 5,6-dione derivative. Adhering to the strict requirement to focus solely on this compound, it is not possible to generate a scientifically accurate and non-speculative article based on the provided outline. To do so would require introducing information from outside the explicit scope of the requested compound, which would violate the core instructions of the request.

Therefore, until more specific research on the environmental fate and transformation of this compound becomes available, the generation of the requested article is not feasible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.